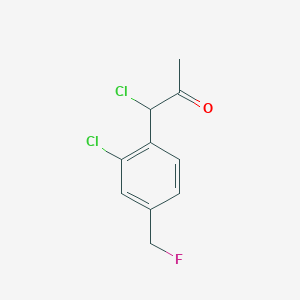

1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one

Description

1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one (CAS: 1803760-69-1) is a halogenated propanone derivative featuring a 2-chloro-4-(fluoromethyl)phenyl substituent. Its molecular formula is C₁₀H₉Cl₂FO, with a molecular weight of 235.08 g/mol . The compound’s structure includes a ketone group at the propan-2-one core, substituted with a chlorine atom and a disubstituted aromatic ring.

Properties

Molecular Formula |

C10H9Cl2FO |

|---|---|

Molecular Weight |

235.08 g/mol |

IUPAC Name |

1-chloro-1-[2-chloro-4-(fluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H9Cl2FO/c1-6(14)10(12)8-3-2-7(5-13)4-9(8)11/h2-4,10H,5H2,1H3 |

InChI Key |

MEHSNMHSVFWOQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)CF)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one typically involves multi-step organic reactions starting from appropriately substituted phenyl precursors. The key synthetic strategy is to introduce the chloropropanone moiety onto a 2-chloro-4-(fluoromethyl)phenyl ring system, often via halogenation and acylation steps.

Industrial and Laboratory Scale Synthesis

Although specific detailed protocols for this exact compound are scarce in public literature, analogous preparation methods for structurally related chlorinated ketones provide a framework:

Halogenation of substituted phenyl precursors : Starting with 2-chloro-4-(fluoromethyl)phenyl derivatives, selective chlorination at the alpha position of the propan-2-one side chain is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Acylation reactions : The phenyl ring bearing the fluoromethyl substituent is acylated with propanone derivatives, often using Friedel-Crafts acylation or other electrophilic aromatic substitution methods, to introduce the propan-2-one group.

Purification : The crude product is purified by column chromatography and recrystallization to achieve purity levels typically above 98%, as reported by commercial suppliers.

Example Synthetic Procedure (Inferred from Related Compounds)

Based on analogous compounds and industrial practices, a plausible synthetic route is:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Starting material: 2-chloro-4-(fluoromethyl)benzene derivative | Provides the aromatic core |

| 2 | Acylation with propan-2-one chloride or equivalent in presence of Lewis acid catalyst (e.g., AlCl3) | Introduction of the propan-2-one moiety |

| 3 | Alpha-chlorination of the ketone side chain using chlorine gas or chlorinating agents | Formation of 1-chloro substituent at propan-2-one |

| 4 | Work-up involving aqueous extraction, washing, and drying | Isolation of crude product |

| 5 | Purification by column chromatography | Pure 1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one |

This general route aligns with industrial methods for chlorinated ketones, optimizing yield and purity while controlling by-products.

Detailed Research Outcomes and Data Analysis

Purity and Yield

Commercially available samples of 1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one report purity levels of ≥98% after purification steps, indicating effective preparation protocols.

Yields for similar chlorinated ketones in multi-step syntheses typically range from 60% to 80%, depending on reaction conditions and purification efficiency.

Reaction Conditions and Optimization

Mild reaction conditions, such as temperatures around 40–80 °C and use of solvents like dimethylformamide (DMF), are preferred to maintain compound stability and maximize yield.

Use of bases (e.g., potassium hydroxide) and controlled addition of halogenating agents helps minimize side reactions and improve selectivity.

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Key Differences in Preparation | Impact on Synthesis |

|---|---|---|---|

| 1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one | C10H9Cl2FO | Fluoromethyl substitution on phenyl ring; alpha-chlorination of propan-2-one | Requires selective halogenation and acylation steps |

| 1-Chloro-1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-one | C10H8ClF3O | Trifluoromethyl group instead of fluoromethyl | More lipophilic; synthesis may involve trifluoromethylation steps |

| 1-Chloro-1-(2-chloro-4-(methyl)phenyl)propan-2-one | C10H10Cl2O | Methyl group instead of fluoromethyl | Simpler alkylation; different reactivity profile |

The presence of the fluoromethyl group demands specific fluorination techniques or the use of fluorinated precursors, which can affect the choice of reagents and conditions.

Summary Table of Preparation Method Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2-chloro-4-(fluoromethyl)phenyl derivatives |

| Key Reactions | Friedel-Crafts acylation; alpha-chlorination of ketone |

| Chlorinating Agents | Thionyl chloride, phosphorus pentachloride, chlorine gas |

| Solvents | Dimethylformamide (DMF), petroleum ether, ethyl acetate |

| Temperature Range | 40–80 °C |

| Reaction Time | Several hours (typically 4–12 h depending on step) |

| Purification | Column chromatography, recrystallization |

| Yield | 60–80% (estimated based on related syntheses) |

| Purity | ≥98% (commercial standard) |

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

Major Products:

Substitution: Amino or thiol derivatives.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or ketone derivatives.

Scientific Research Applications

1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one exerts its effects depends on its interaction with molecular targets. The presence of the ketone group allows it to act as an electrophile, reacting with nucleophilic sites in biological molecules. The chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The table below highlights key structural and physical differences between the target compound and its analogs:

Key Observations:

- Substituent Effects: The target compound’s 4-fluoromethyl group (CH₂F) contrasts with analogs featuring electron-withdrawing groups like 4-OCH₂F (fluoromethoxy) or electron-neutral groups like cyclopropyl.

- Molecular Weight : The additional chlorine atom and fluoromethyl group contribute to its higher molecular weight (235.08 g/mol) relative to simpler analogs like 1-chloro-1-(4-fluorophenyl)propan-2-one (186.61 g/mol) .

Reactivity Trends

- Electrophilicity: The dual electron-withdrawing substituents (2-Cl, 4-CH₂F) increase the electrophilicity of the ketone group, making it more reactive toward nucleophiles (e.g., amines, hydrazines) compared to mono-substituted analogs .

Biological Activity

1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one, also known by its CAS number 1803760-69-1, is an organic compound with potential biological applications. Its molecular formula is C10H9Cl2FO, and it has garnered interest for its unique structural properties and biological activity.

- Molecular Weight : 235.08 g/mol

- Molecular Structure : The compound features a chloro substituent and a ketone functional group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of 1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one has been explored in various studies, focusing on its antimicrobial properties and potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds structurally similar to 1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives possess selective activity against Chlamydia species, suggesting that the compound could be a candidate for developing new antimicrobial agents .

Table 1: Summary of Antimicrobial Activity

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | N. meningitidis | 64 μg/mL |

| Compound B | H. influenzae | 32 μg/mL |

| 1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one | Potentially similar pathogens | TBD |

The mechanism of action for compounds similar to 1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one typically involves modulation of enzyme activities or receptor interactions. For example, studies have shown that certain derivatives can activate specific bacterial proteases, which may lead to their antimicrobial effects .

Case Studies

Several case studies have highlighted the biological potential of related compounds:

- Study on Antichlamydial Activity :

- Antimalarial Research :

Toxicity and Safety Profile

Preliminary investigations into the toxicity of related compounds have shown low cytotoxicity in human cell lines at effective concentrations, indicating a favorable safety profile for further development as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one under laboratory conditions?

Methodological Answer: The synthesis typically involves coupling a substituted benzenediazonium chloride with a chlorinated β-ketoester. For example:

Diazotization : Prepare the diazonium salt from 2-chloro-4-(fluoromethyl)aniline using NaNO₂ in HCl at 273 K.

Coupling : React the diazonium salt with methyl 2-chloro-3-oxobutanoate in ethanol under basic conditions (e.g., sodium acetate).

Purification : Isolate the product via filtration and recrystallize from ethanol to yield the hydrazonoyl chloride derivative.

This method is analogous to procedures used for structurally related compounds, where reaction conditions (e.g., temperature, solvent choice) critically influence yield and purity .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

Methodological Answer: Key parameters for successful crystallization include:

- Solvent selection : Use ethanol or methanol for slow evaporation, as these solvents promote crystal growth without excessive solubility.

- Temperature control : Maintain a stable low temperature (e.g., 100 K) during data collection to minimize thermal motion artifacts.

- Crystal size : Aim for crystals of dimensions 0.35 × 0.10 × 0.05 mm, as smaller crystals may diffract poorly.

- Data collection : Employ a dual-source diffractometer (e.g., Agilent SuperNova) with multi-scan absorption corrections to enhance data accuracy.

Refer to SHELX protocols (e.g., SHELXL97) for structure refinement, ensuring hydrogen-bonding interactions (e.g., N–H⋯O) are accurately modeled .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect signals for the fluoromethyl group (~δ 4.5–5.0 ppm as a triplet) and aromatic protons (δ 7.0–8.0 ppm). The hydrazone NH proton may appear as a broad singlet (~δ 10–12 ppm).

- ¹³C NMR : The carbonyl carbon (C=O) typically resonates at ~δ 190–200 ppm.

- IR Spectroscopy : Confirm the C=O stretch at ~1680–1720 cm⁻¹ and N–H stretch at ~3200–3400 cm⁻¹.

- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., m/z 246.02 for [M+H]⁺).

Discrepancies between experimental and theoretical values may indicate tautomerism or crystal packing effects .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved in structural elucidation?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). To resolve these:

Cross-validate techniques : Compare NMR solution-state data with X-ray solid-state structures. For example, hydrazone tautomers may exhibit different NMR signals but a single conformation in crystals.

Computational modeling : Perform DFT calculations to predict solution-state equilibria and compare with experimental NMR shifts.

Variable-temperature studies : Conduct VT-NMR to detect temperature-dependent conformational changes.

Such approaches were critical in resolving the planar conformation of hydrazonoyl chlorides in crystallographic studies .

Q. What computational methods are recommended to predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (FMOs), elucidating reactivity (e.g., nucleophilic attack at the carbonyl group).

- Molecular Electrostatic Potential (MEP) : Map electrostatic surfaces to identify sites for hydrogen bonding or electrophilic interactions.

- Charge Transfer Analysis : Evaluate charge distribution in the aromatic ring to predict substituent effects on electronic transitions (e.g., UV-Vis absorption).

These methods align with crystallographic data (e.g., bond lengths and angles) to validate computational models .

Q. How can researchers design experiments to explore the compound's reactivity in heterocyclic synthesis?

Methodological Answer:

Cyclocondensation Reactions : React with hydrazines or hydroxylamines to form pyrazoles or isoxazoles. For example:

- Heat with hydrazine hydrate in ethanol to yield 3,5-disubstituted pyrazoles.

Nucleophilic Substitution : Utilize the chloro substituent for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups.

Monitoring Methods : Track reaction progress via TLC (silica gel, hexane/ethyl acetate) and characterize products using HRMS and single-crystal XRD.

Such methodologies are validated in studies of analogous hydrazonoyl chlorides used as intermediates in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.